![molecular formula C12H10BrN B1509273 3-Bromo-5-(o-tolyl)pyridine CAS No. 675590-12-2](/img/structure/B1509273.png)
3-Bromo-5-(o-tolyl)pyridine
Overview
Description
3-Bromo-5-(o-tolyl)pyridine is a chemical compound with the molecular formula C12H10BrN . It has a molecular weight of 248.12 . This compound is typically stored at temperatures between 2 and 8 degrees Celsius .
Synthesis Analysis
The synthesis of pyridine derivatives like 3-Bromo-5-(o-tolyl)pyridine often involves catalytic protodeboronation of alkyl boronic esters . A synthetic method for 3-bromopyridine involves dropwise adding bromine into pyridine and 80-95% sulfuric acid to react at 130-140°C for 7-8 hours .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(o-tolyl)pyridine includes a total of 25 bonds, 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 1 Pyridine .Chemical Reactions Analysis
Pyridine derivatives are known to undergo various chemical reactions. For instance, they can participate in Suzuki, Negishi, and Stille coupling reactions, as well as Ullmann and Wurtz coupling reactions . They can also be involved in electrochemical methods and other innovative techniques .Physical And Chemical Properties Analysis
3-Bromo-5-(o-tolyl)pyridine has a molecular weight of 248.12 . It is typically stored at temperatures between 2 and 8 degrees Celsius .Safety and Hazards
Future Directions
While the future directions for 3-Bromo-5-(o-tolyl)pyridine are not explicitly mentioned in the search results, it’s worth noting that pyridine derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . This suggests that there could be ongoing research and development involving 3-Bromo-5-(o-tolyl)pyridine and similar compounds.
properties
IUPAC Name |
3-bromo-5-(2-methylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-4-2-3-5-12(9)10-6-11(13)8-14-7-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFAARIAEMJUHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735031 | |
Record name | 3-Bromo-5-(2-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(o-tolyl)pyridine | |
CAS RN |
675590-12-2 | |
Record name | 3-Bromo-5-(2-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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